12-oxo-5E,8E,10Z-dodecatrienoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(5E,8E,10Z)-12-oxododeca-5,8,10-trienoic acid |
InChI |
InChI=1S/C12H16O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h2-5,7,9,11H,1,6,8,10H2,(H,14,15)/b4-2+,5-3+,9-7- |
InChI Key |
ZRIOISYGDYRQIK-JDNZBGOLSA-N |
SMILES |
C(CC=CCC=CC=CC=O)CC(=O)O |
Isomeric SMILES |
C(C/C=C/C/C=C/C=C\C=O)CC(=O)O |
Canonical SMILES |
C(CC=CCC=CC=CC=O)CC(=O)O |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution of 12 Oxo 5e,8e,10z Dodecatrienoic Acid
Proposed Ecological Roles in Primary Producers
Involvement in Chemical Defense Mechanisms Against Herbivores
While direct experimental evidence explicitly detailing the role of 12-oxo-5E,8E,10Z-dodecatrienoic acid in chemical defense against herbivores is limited, its natural occurrence in organisms known for their chemical defenses suggests a potential role. This compound has been identified as a non-volatile component in the ethanolic extract of Piper cubeba L. berries, commonly known as cubeb pepper. nih.govpolito.it Plants in the Piperaceae family are recognized for producing a wide array of secondary metabolites that can act as deterrents or toxins to herbivores. researchgate.netnbu.ac.in The essential oils and extracts of P. cubeba have been noted for their insecticidal and repellent properties. researchgate.netscribd.comscience.gov Oxylipins, the class of compounds to which this compound belongs, are known signaling molecules in plant defense pathways, often activated in response to tissue damage caused by herbivores. nih.gov
In marine ecosystems, this oxylipin has been identified in the red alga Grateloupia turuturu. si.eduresearchgate.net This invasive seaweed is known to possess pronounced chemical defenses to deter grazing by native herbivores. nih.govresearchgate.net Studies have shown that various extracts from G. turuturu exhibit antibacterial and antifouling activities, which are common proxies for broader chemical defense capabilities. researchgate.netalr-journal.org While a direct link between this compound and herbivore deterrence in G. turuturu has not been established, the presence of this and other oxylipins coincides with the alga's defense strategies. nih.govnih.govresearchgate.net
Interactive Table: Documented Natural Sources of this compound and their Defensive Context
| Organism | Family | Compound Class | Known Defensive Traits of the Organism |
| Piper cubeba L. | Piperaceae | Oxylipin | Produces essential oils and secondary metabolites with insecticidal and repellent properties. researchgate.netnbu.ac.inscribd.comscience.gov |
| Grateloupia turuturu | Halymeniaceae | Oxylipin | Possesses chemical defenses against herbivores and exhibits antibacterial and antifouling properties. researchgate.netnih.govresearchgate.netalr-journal.org |
Contribution to Stress-Induced Metabolite Release in Marine Ecosystems
The release of metabolites under stress is a critical survival mechanism for marine organisms. Oxylipins, including compounds like this compound, are key players in the response of marine algae to various stressors. nih.govmdpi.comresearchgate.net The production of oxylipins can be triggered by both biotic stresses, such as pathogen attack, and abiotic stresses like changes in salinity, temperature, and light exposure. nih.govresearchgate.netmdpi.com
The identification of this compound in the red alga Grateloupia turuturu is significant in this context. si.eduresearchgate.net G. turuturu is an invasive species known for its ability to tolerate a wide range of environmental conditions, a trait linked to its robust stress response mechanisms. researchgate.nete-algae.org The production of a diverse array of secondary metabolites, including oxylipins, is a hallmark of this alga's ability to adapt to new and often stressful environments. nih.gov While the specific release of this compound under defined stress conditions has not been quantified, the general understanding of algal oxylipin biochemistry points towards its likely involvement in such processes. nih.govmdpi.com For instance, studies on other red algae have demonstrated that challenges with pathogen-derived elicitors lead to the production of a variety of oxylipins, which in turn activate further defensive responses. nih.gov
Furthermore, research on other marine microalgae has shown that stressors such as increased salinity and oxidative stress (e.g., from hydrogen peroxide) can significantly alter the profile and quantity of oxylipins produced, suggesting a dynamic role for these compounds in acclimating to environmental challenges. nih.govmdpi.comresearchgate.net
Interactive Table: Research Findings on Stress-Induced Oxylipin Production in Marine Algae
| Algal Group | Stressor(s) | Observed Effect on Oxylipins |
| Red Algae (general) | Pathogen elicitors | Production of various C18 and C20 oxylipins, activation of defense responses. nih.gov |
| Marine Microalgae | Salinity, Oxidative Stress (H₂O₂) | Altered profiles and increased accumulation of various oxylipins. nih.govmdpi.comresearchgate.net |
| Grateloupia turuturu | General environmental stress | Known to possess efficient stress tolerance and produce a variety of secondary metabolites. researchgate.netnih.gov |
Biosynthetic Pathways and Enzymological Mechanisms for 12 Oxo 5e,8e,10z Dodecatrienoic Acid Formation
Lipoxygenase-Mediated Initial Steps
The journey from a common fatty acid to a bioactive oxylipin begins with a critical oxygenation step catalyzed by lipoxygenase enzymes.
Lipoxygenases (LOX) are a family of non-heme iron-containing enzymes that catalyze the regio- and stereo-specific insertion of molecular oxygen into PUFAs containing a cis,cis-1,4-pentadiene structure. wikipedia.orgnih.gov This dioxygenation reaction is the foundational step in the biosynthesis of a vast array of oxylipins, including the precursor to 12-oxo-5E,8E,10Z-dodecatrienoic acid. researchgate.netnumberanalytics.com The catalytic mechanism of LOX involves four main steps:
Hydrogen Abstraction: The process starts with the rate-limiting abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) carbon of the PUFA substrate, creating a fatty acid radical. wikipedia.orgresearchgate.net
Radical Rearrangement: The resulting radical undergoes rearrangement. wikipedia.orgresearchgate.net
Oxygen Insertion: Molecular oxygen (O₂) is inserted into the rearranged carbon radical center, forming a peroxy radical. wikipedia.orgresearchgate.net
Reduction: The peroxy radical is then reduced to its corresponding hydroperoxide anion, which upon protonation yields a fatty acid hydroperoxide. wikipedia.orgresearchgate.net
LOX enzymes are classified based on their positional specificity of oxygen insertion on the fatty acid backbone, such as 5-LOX, 12-LOX, and 15-LOX. numberanalytics.com This specificity is crucial as it determines which hydroperoxy fatty acid is formed, thereby dictating the final oxylipin product. numberanalytics.comcreative-proteomics.com
The primary substrate for the biosynthesis leading to this compound is eicosapentaenoic acid (EPA, 20:5n-3). EPA is a 20-carbon omega-3 fatty acid that serves as a precursor for a wide range of oxylipins through the actions of LOX, cyclooxygenase (COX), and cytochrome P450 (CYP) enzymes. mdpi.comresearchgate.netresearchgate.net In the LOX pathway, EPA is converted into various hydroperoxyeicosapentaenoic acids (HpEPAs). researchgate.netresearchgate.net
Specifically, the action of a 15-lipoxygenase (15-LOX) on EPA results in the formation of 15-hydroperoxyeicosapentaenoic acid (15-HpEPE). This specific hydroperoxide is the direct intermediate required for the subsequent enzymatic cleavage that generates the C12 oxo-acid. The formation of 15-HpEPE from EPA is a critical control point, channeling the metabolic flux towards a specific branch of the oxylipin pathway. creative-proteomics.comuniprot.org
Hydroperoxide Lyase (HPL) Action in Oxo-Acid Generation
Once the fatty acid hydroperoxide is formed, it becomes the substrate for the next enzyme in the cascade, hydroperoxide lyase, which is responsible for the characteristic cleavage of the carbon chain.
Hydroperoxide lyase (HPL) is a specialized enzyme, often a member of the cytochrome P450 family (specifically CYP74), that catalyzes the cleavage of C-C bonds within fatty acid hydroperoxides. uniprot.orgwikipedia.org This reaction yields two smaller molecules: a short-chain aldehyde and a corresponding ω-oxo fatty acid. wikipedia.orgnih.gov The HPL-catalyzed reaction proceeds through the homolytic isomerization of the hydroperoxide into a hemiacetal, which then fragments.
The specificity of HPL is paramount in determining the final products. Plant HPLs are typically categorized based on their preference for either 9- or 13-hydroperoxides derived from C18 fatty acids like linoleic and linolenic acid. uniprot.orgcapes.gov.br However, some HPLs exhibit broader substrate acceptance. For instance, an HPL from tomato can metabolize 15S-hydroperoxy-11(Z),13(E),17(Z)-eicosatrienoic acid (a derivative of EPA), demonstrating that HPLs can act on hydroperoxides of C20 fatty acids. uniprot.org Research into substrate specificity suggests that HPLs may recognize a specific structural motif, such as a (1Z,4S,5E,7Z)-4-hydroperoxy-1,5,7-triene system, rather than just the absolute position of the hydroperoxide group. nih.gov In the case of this compound, HPL acts on the 15-HpEPE precursor, cleaving the bond between C-12 and C-13 of the original EPA carbon chain.
The generation of this compound is one of many examples of ω-oxo acid formation via the LOX-HPL pathway. The specific precursor PUFA and the positional specificity of the LOX and HPL enzymes dictate the structure of the resulting ω-oxo acid. A comparison with other known ω-oxo acids highlights this substrate-enzyme relationship. For example, the cleavage of 13-hydroperoxides of linoleic acid (a C18 PUFA) by 13-HPL yields 12-oxo-9(Z)-dodecenoic acid, which can isomerize to 12-oxo-10(E)-dodecenoic acid (traumatin). mdpi.comnih.gov Similarly, cleavage of a 9-hydroperoxide of linoleic acid yields 9-oxononanoic acid. nih.gov The formation of 10-oxo-octadecadienoic acid (10-ODDE) and 14-oxo-docosatetraenoic acid (14-ODTE) would follow the same principles from different precursors or cleavage sites.
| ω-Oxo Acid | Precursor PUFA | LOX Intermediate | Resulting Aldehyde |
|---|---|---|---|
| This compound | Eicosapentaenoic Acid (EPA, C20:5) | 15-Hydroperoxyeicosapentaenoic acid (15-HpEPE) | (Z)-3-octenal |
| 12-oxo-10(E)-dodecenoic acid (Traumatin) | Linolenic Acid (C18:3) | 13-Hydroperoxyoctadecatrienoic acid (13-HPOT) | (Z)-3-Hexenal mdpi.com |
| 9-oxononanoic acid | Linoleic Acid (C18:2) | 9-Hydroperoxyoctadecadienoic acid (9-HPODE) | (E)-2-Nonenal |
| 10-oxo-octadecadienoic acid (10-ODDE) | Linoleic Acid (C18:2) | 12-Hydroperoxyoctadecadienoic acid (12-HPODE) | Hexanal |
| 14-oxo-docosatetraenoic acid (14-ODTE) | Docosahexaenoic Acid (DHA, C22:6) | 17-Hydroperoxydocosapentaenoic acid (17-HpDPA) | (Z,Z)-3,6-octadienal |
Enzymatic Cascade Mechanisms in Oxylipin Biosynthesis
The formation of this compound is a clear illustration of an enzymatic cascade, a sequence of reactions where the product of one enzyme becomes the substrate for the next. researchgate.netfrontiersin.org This tightly regulated process allows for the rapid and specific generation of bioactive signaling molecules in response to various stimuli. mdpi.comaocs.org
The cascade is typically initiated by the activation of a lipase (B570770), which releases a PUFA like EPA from membrane phospholipids. aocs.org The free PUFA is then immediately available to a LOX enzyme, which catalyzes the stereospecific oxygenation to form a fatty acid hydroperoxide (e.g., 15-HpEPE). nih.gov This hydroperoxide is a branching point in the pathway. aocs.org It can be further metabolized by several enzymes, including HPL. researchgate.netnih.gov When HPL acts on the hydroperoxide, it cleaves the molecule, finalizing the synthesis of the ω-oxo acid and a corresponding aldehyde. This entire sequence, from lipase activation to HPL cleavage, ensures the controlled and efficient production of specific oxylipins.
Relationship to the Octadecanoid Pathway and Jasmonate Biosynthesis
The formation of 12-oxo-dodecatrienoic acid is intricately linked to the octadecanoid pathway, the central biosynthetic route for jasmonic acid and its precursor, 12-oxo-phytodienoic acid (OPDA). nih.gov Both pathways utilize the same initial substrate: α-linolenic acid, an 18-carbon polyunsaturated fatty acid. researchgate.net The divergence between the formation of C18 jasmonates and C12 oxo-acids occurs at a critical enzymatic step following the initial oxygenation.
In the canonical octadecanoid pathway, α-linolenic acid is first oxygenated by 13-lipoxygenase (13-LOX) to produce (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT). researchgate.net This intermediate is then sequentially acted upon by two key enzymes, Allene (B1206475) Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC), to form the C18 cyclopentenone, OPDA. nih.govresearchgate.net
However, for the formation of C12 oxo-acids, the 13-hydroperoxy intermediate is instead cleaved by a different enzyme: hydroperoxide lyase (HPL). This enzyme catalyzes the scission of the 18-carbon chain, yielding a 12-carbon oxo-acid, such as 12-oxo-9(Z)-dodecenoic acid, and a 6-carbon volatile compound, hexanal. nih.gov This HPL-mediated cleavage represents a distinct branch from the jasmonate pathway, redirecting the fatty acid precursor towards the synthesis of shorter-chain defense and signaling molecules.
Table 1: Comparison of the Octadecanoid and Hydroperoxide Lyase Pathways
| Feature | Octadecanoid Pathway (Jasmonate Biosynthesis) | Hydroperoxide Lyase Pathway (C12 Oxo-Acid Formation) |
|---|---|---|
| Precursor | α-Linolenic Acid | α-Linolenic or Linoleic Acid |
| Key Intermediate | (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT) | (13S)-hydroperoxyoctadecadienoic acid (13S-HPODE) |
| Key Enzymes | Allene Oxide Synthase (AOS), Allene Oxide Cyclase (AOC) researchgate.net | Hydroperoxide Lyase (HPL) nih.gov |
| Primary Product | 12-oxo-phytodienoic acid (OPDA) (a C18 compound) researchgate.net | 12-oxo-dodecenoic acids (C12 compounds) and C6 aldehydes nih.gov |
Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) in Analogous Pathways
While not directly responsible for the synthesis of 12-oxo-dodecatrienoic acids, Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) are the defining enzymes of the analogous pathway leading to jasmonates. nih.govnih.gov Understanding their function provides a crucial framework for appreciating the enzymatic control of oxylipin synthesis.
Allene Oxide Synthase (AOS): This enzyme catalyzes the first committed step in jasmonate biosynthesis. nih.gov It acts on 13-HPOT, converting it into a highly unstable and reactive intermediate known as an allene oxide (12,13(S)-epoxy-octadecatrienoic acid). researchgate.netnih.gov This conversion is a dehydration reaction that sets the stage for cyclization.
Allene Oxide Cyclase (AOC): Following the formation of the allene oxide, AOC catalyzes its cyclization. nih.govwikipedia.org This enzyme ensures that the unstable allene oxide is efficiently converted into the specific stereoisomer of 12-oxo-phytodienoic acid (OPDA), a cyclopentenone structure that is the direct precursor to jasmonic acid. nih.gov The action of AOC is a key branching point, committing the pathway specifically to the formation of jasmonates. nih.gov
The sequential action of AOS and AOC provides a clear example of a tightly regulated enzymatic cascade that transforms a linear hydroperoxy fatty acid into a complex cyclic signaling molecule. This process is analogous to the HPL pathway, where a single enzyme directs the hydroperoxide intermediate toward a different fate—cleavage into smaller fragments.
Table 2: Key Enzymes in the Analogous Jasmonate Pathway
| Enzyme | EC Number | Substrate | Product | Function |
|---|---|---|---|---|
| Allene Oxide Synthase (AOS) | 4.2.1.92 | (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT) | 12,13(S)-epoxy-octadecatrienoic acid (an allene oxide) | Catalyzes the dehydration of the hydroperoxide to form an unstable allene oxide. researchgate.netnih.gov |
| Allene Oxide Cyclase (AOC) | 5.3.99.6 | 12,13(S)-epoxy-octadecatrienoic acid | (9S,13S)-12-oxo-phytodienoic acid (OPDA) | Catalyzes the stereospecific cyclization of the allene oxide to form the jasmonate precursor OPDA. nih.govwikipedia.org |
Investigating Stereospecificity and Isomer Formation during Biosynthesis
The biosynthesis of oxylipins is often a highly stereospecific process, yielding molecules with a precise three-dimensional arrangement, which is critical for their biological activity.
In the analogous jasmonate pathway, the enzyme-catalyzed cyclization of the allene oxide by AOC is stereospecific, leading to the formation of the optically pure 9(S),13(S)-12-oxo-PDA. nih.gov Studies have confirmed that in plants responding to stimuli, it is the (+)-enantiomer of cis-OPDA that accumulates. nih.gov This enzymatic control is crucial, as the spontaneous, non-enzymatic chemical cyclization of the same allene oxide intermediate would result in a racemic mixture, containing multiple stereoisomers that may lack the specific biological activity of the enzymatically produced molecule. nih.gov
Similar principles of isomer formation apply to the C12 oxo-acids produced via the hydroperoxide lyase pathway. Research on the enzymatic synthesis of 12-oxo-9(Z)-dodecenoic acid has shown that this specific isomer is the initial product of the HPL reaction. nih.gov However, this product can undergo subsequent, non-enzymatic isomerization. The initial 9(Z) isomer can convert to the more thermodynamically stable 10(E)-isomer, a compound also known as traumatin. nih.gov This indicates that while the initial enzymatic reaction is specific, subsequent isomer formation can occur, leading to a mixture of related compounds in the cell. The specific geometry of the double bonds in the final this compound molecule is thus a result of both initial enzymatic specificity and potential subsequent isomerization reactions.
Table 3: Isomer Formation in Oxylipin Pathways
| Pathway | Initial Product (Enzymatic) | Nature of Formation | Subsequent Isomer(s) (Non-Enzymatic) |
|---|---|---|---|
| Jasmonate (AOC) | 9(S),13(S)-12-oxo-phytodienoic acid nih.gov | Stereospecific, enzyme-catalyzed cyclization | Racemic mixture (if cyclization is spontaneous) nih.gov |
| C12 Oxo-Acid (HPL) | 12-oxo-9(Z)-dodecenoic acid nih.gov | Enzyme-catalyzed cleavage | 12-oxo-10(E)-dodecenoic acid (Traumatin) nih.gov |
Metabolic Roles and Biological Significance in Research Models
Integration into Lipid Metabolism Pathways
As a derivative of polyunsaturated fatty acids, 12-oxo-5E,8E,10Z-dodecatrienoic acid is intrinsically linked to lipid metabolism. Recent studies have begun to shed light on how its levels are modulated in response to various systemic challenges.
Alterations in Circulating Metabolome in Response to Environmental Stressors (e.g., PM2.5 Exposure in Animal Models)
Exposure to environmental pollutants such as fine particulate matter (PM2.5) has been shown to induce significant changes in the circulating metabolome of animal models. In a 2019 metabolomics study, female C57Bl/6J mice were exposed to concentrated ambient PM2.5 (CAP) for 10 months. The analysis of their serum revealed a significant alteration in lipid metabolism. nih.gov
Notably, this compound was identified as one of the fatty acids with significantly altered levels in the CAP-exposed mice compared to the control group that received filtered air. nih.gov The study documented a substantial 5.30-fold increase in the levels of this compound in the exposed mice, highlighting its potential as a biomarker for physiological responses to chronic air pollution. nih.gov
Interactive Data Table: Alteration of this compound in a PM2.5 Exposure Mouse Model
| Compound | Fold Change (CAP vs. Control) | p-value | Research Model |
| This compound | 5.30 | 0.0011 | C57Bl/6J mice |
Data sourced from a metabolomics analysis of mice exposed to concentrated ambient PM2.5 for 10 months. nih.gov
Modulation of Lipid Metabolism in Response to Other Biological Perturbations
The modulation of this compound is not limited to environmental stressors. A 2022 study investigating the antidepressant effects of paeoniflorin (B1679553) in a rat model of depression induced by chronic unpredictable mild stress (CUMS) also identified this oxylipin as a key differential metabolite. researchgate.netnih.gov
In this research, the urinary metabolome of rats subjected to CUMS showed a significant increase in this compound levels compared to the control group. researchgate.netnih.gov This finding suggests an upregulation of specific lipid metabolism pathways in response to the chronic stress-induced depressive state. Interestingly, treatment with paeoniflorin was able to reverse this change, indicating a restoration of the disordered metabolic profile. researchgate.netnih.gov
Interactive Data Table: Modulation of this compound in a Rat Model of Depression
| Research Condition | Change in this compound levels | Research Model |
| Chronic Unpredictable Mild Stress (CUMS) | Significantly Increased | Rats |
| CUMS + Paeoniflorin Treatment | Significantly Decreased (compared to CUMS group) | Rats |
Data sourced from a study on the metabolic effects of paeoniflorin on CUMS-induced depression in rats. researchgate.netnih.gov
Involvement in Cellular Signaling and Inter-Organismal Communication
Oxylipins are well-established signaling molecules in a variety of biological contexts. While direct research on the signaling roles of this compound is still in its early stages, the broader family of oxylipins provides a framework for its potential functions.
Role in Plant Stress Responses (General Oxylipin Context)
In plants, oxylipins are crucial mediators of responses to both biotic and abiotic stress. nih.govnih.gov A well-studied example is 12-oxo-phytodienoic acid (OPDA), a precursor to the plant hormone jasmonic acid. nih.govwikipedia.org OPDA itself can trigger autonomous signaling pathways that regulate a unique set of genes involved in defense responses. nih.govnih.govwikipedia.org
The signaling of these jasmonate molecules, including OPDA, controls a vast number of gene expressions, mediating defense against microbial pathogens, insect herbivores, tissue injury, and light damage. nih.govwikipedia.org These pathways are integral to a plant's ability to adapt and survive in challenging environments. While not directly demonstrated for this compound, its structural similarity to other plant oxylipins suggests a potential role in these complex signaling networks.
Immunomodulatory Research (General Oxylipin Context, excluding direct human trials)
In animals, oxylipins are key players in the regulation of inflammatory and immune responses. wikipedia.org They are typically formed on demand from the oxidation of polyunsaturated fatty acids and can have both pro- and anti-inflammatory effects. wikipedia.org
While there is currently no specific research available on the immunomodulatory effects of this compound in animal models, its identification in a study on the antimicrobial properties of Piper cubeba L. (cubeb pepper) extract is noteworthy. upm.edu.myupm.edu.my The ethanolic extract, which was found to contain this compound, exhibited antistaphylococcal and antibiofilm activities. upm.edu.myupm.edu.my This points to a role in inter-organismal communication, specifically in plant defense against bacterial pathogens, and suggests a potential for further investigation into its effects on microbial interactions and host responses.
Differential Expression in Various Research Contexts
The available research demonstrates that the expression of this compound is significantly altered under different physiological and pathological conditions. The following table summarizes these findings.
Interactive Data Table: Differential Expression of this compound
| Research Context | Model Organism | Biological Matrix | Observed Change | Reference |
| Chronic PM2.5 Exposure | Mouse | Serum | 5.30-fold increase | nih.gov |
| Chronic Unpredictable Mild Stress | Rat | Urine | Significant increase | researchgate.netnih.gov |
| Identification in Plant Extract | Piper cubeba L. | Ethanolic Extract | Present | upm.edu.myupm.edu.my |
Metabolomic Signatures in Animal Models of Depression
Recent metabolomic studies have pinpointed this compound as a significant biomarker in animal models of depression. A 2022 study utilizing a chronic unpredictable mild stress (CUMS) model in rats, a common method for inducing depression-like behaviors, identified this compound as one of several key differential endogenous metabolites in urine. nih.govresearchgate.net
In this research, the urinary levels of this compound were found to be significantly elevated in the CUMS-induced depression model group compared to the normal control group. nih.govresearchgate.net This alteration suggests a dysregulation of the metabolic pathways involving this fatty acid as a component of the depressive-like state.
Furthermore, the study investigated the effects of paeoniflorin, a compound with known antidepressant properties. Following treatment with paeoniflorin, the previously elevated urinary levels of this compound were observed to be significantly reduced, trending back towards the levels seen in the control group. nih.govresearchgate.net This reversal indicates that the metabolic pathway producing this compound may be a target of antidepressant action.
Interactive Table: Urinary Levels of this compound in a Rat Model of Depression
| Group | Relative Level of this compound |
| Normal Control (NC) | Baseline |
| Chronic Unpredictable Mild Stress (CUMS) | Significantly Increased (↑) nih.govresearchgate.net |
| CUMS + Paeoniflorin (PF) | Significantly Decreased (↓) compared to CUMS group nih.govresearchgate.net |
Changes in Response to Specific Biological Stimuli
The biological significance of this compound is further underscored by its altered expression in response to specific external stimuli. One such stimulus is chronic exposure to environmental pollutants.
A 2019 metabolomics analysis investigated the effects of long-term inhalational exposure to concentrated ambient fine particulate matter (PM2.5) in a mouse model. nih.gov This study revealed that chronic PM2.5 exposure led to significant changes in the circulating metabolome, particularly impacting lipid metabolism. nih.gov
Among the identified metabolites, this compound was found to be significantly increased in the group exposed to PM2.5 compared to the control group that received filtered air. nih.gov This suggests that the compound may be involved in the physiological response to airborne pollutants, potentially as part of an inflammatory or oxidative stress pathway.
Interactive Table: Change in this compound in Response to a Biological Stimulus
| Biological Stimulus | Animal Model | Tissue/Fluid Analyzed | Observed Change in this compound |
| Chronic Unpredictable Mild Stress | Rat | Urine | Increased nih.govresearchgate.net |
| Chronic PM2.5 Exposure | Mouse | Not specified | Increased nih.gov |
Advanced Analytical Research Methodologies for 12 Oxo 5e,8e,10z Dodecatrienoic Acid
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) has become the cornerstone for the analysis of oxylipins like 12-oxo-5E,8E,10Z-dodecatrienoic acid, offering unparalleled sensitivity and selectivity. nih.govcreative-proteomics.com When coupled with chromatographic separation, MS-based methods allow for the confident identification and quantification of this keto fatty acid.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely adopted technique for the analysis of a broad range of oxylipins without the need for chemical derivatization, which can sometimes introduce artifacts. spectroscopyonline.comnih.gov For the analysis of this compound, reversed-phase chromatography is typically employed, separating compounds based on their hydrophobicity.
Detailed Research Findings: In a typical LC-MS/MS setup, a triple quadrupole mass spectrometer is used, operating in negative electrospray ionization (ESI) mode, as the carboxylic acid group of the analyte is readily deprotonated to form the [M-H]⁻ ion. nih.govresearchgate.net The technique of multiple reaction monitoring (MRM) is frequently utilized for targeted quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. spectroscopyonline.comnih.gov For this compound (exact mass: 208.110 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 207.10 would be selected as the precursor ion. nih.gov Collision-induced dissociation (CID) of this precursor would generate characteristic product ions for quantification. While specific fragmentation data for this exact isomer is not widely published, fragmentation patterns for similar keto-fatty acids suggest that cleavage adjacent to the keto group is a common pathway. nih.gov
| Parameter | Typical Value/Condition |
| Chromatography | Reversed-Phase (e.g., C18 column) |
| Mobile Phase A | Water with 0.1% formic acid or 0.04% acetic acid |
| Mobile Phase B | Acetonitrile (B52724)/Isopropanol (e.g., 80:20, v/v) |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Full Scan MS/MS |
| Precursor Ion [M-H]⁻ | m/z 207.10 |
| Example Product Ions | Dependent on collision energy, but characteristic of the oxo-dodecatrienoic structure |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another highly sensitive technique for the analysis of volatile and thermally stable compounds. spectroscopyonline.com However, due to the low volatility and polar nature of fatty acids, derivatization is a mandatory step to enable their analysis by GC. nih.gov
Detailed Research Findings: For the analysis of this compound by GC-MS, a two-step derivatization is often necessary. The carboxylic acid group is typically converted to a less polar ester, such as a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester. nih.govnih.gov The keto group is also derivatized, commonly to an oxime, to improve chromatographic behavior and mass spectrometric fragmentation. nih.gov Following derivatization, the analyte is introduced into the GC, where it is separated on a capillary column before detection by the mass spectrometer, often operated in negative chemical ionization (NCI) mode for PFB derivatives to achieve exceptional sensitivity. nih.gov
| Parameter | Typical Value/Condition |
| Derivatization | 1. Esterification (e.g., with BF₃-methanol) 2. Oximation (e.g., with PFBHA) |
| GC Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| MS Analyzer | Single Quadrupole or Triple Quadrupole |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Derivatization Strategies for Enhanced Detection and Characterization
Derivatization is a key strategy, particularly for GC-MS analysis, to enhance the volatility and thermal stability of this compound. nih.gov It can also improve ionization efficiency and the specificity of fragmentation in mass spectrometry.
Common Derivatization Reactions:
Esterification of the Carboxylic Acid: The carboxyl group is converted into an ester, most commonly a fatty acid methyl ester (FAME) using reagents like boron trifluoride in methanol (B129727) (BF₃-methanol). restek.commdpi.com For enhanced sensitivity in NCI-GC-MS, pentafluorobenzyl (PFB) esters are prepared using PFB bromide. nih.gov
Oximation of the Keto Group: The ketone functional group is reacted with a hydroxylamine-containing reagent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to form an oxime or a trimethylsilyl (B98337) (TMS) oxime. nih.govrestek.comsigmaaldrich.com This not only improves volatility but also directs mass spectrometric fragmentation.
| Functional Group | Derivatization Reagent | Derivative Formed | Analytical Advantage |
| Carboxylic Acid | BF₃-Methanol | Methyl Ester (FAME) | Increased volatility for GC |
| Carboxylic Acid | PFB-Br | Pentafluorobenzyl Ester | High sensitivity in NCI-GC-MS |
| Ketone | PFBHA | PFB-Oxime | Improved thermal stability and GC separation |
| Ketone & Carboxyl | BSTFA/TMCS | TMS-Ester, TMS-Enol Ether | Silylation for GC-MS analysis |
Application of High-Resolution Mass Spectrometry in Metabolomics
High-resolution mass spectrometry (HRMS), particularly instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, plays a pivotal role in the untargeted and targeted analysis of oxylipins within a metabolomics context. nih.govmdpi.com
Detailed Research Findings: HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of an unknown compound. nih.gov This is invaluable for the identification of novel metabolites and for distinguishing between compounds with very similar nominal masses. In the context of this compound (C₁₂H₁₆O₃), HRMS can confirm its elemental composition from its exact mass of 208.1099. nih.gov Furthermore, HRMS/MS provides high-resolution fragmentation data, which aids in the structural elucidation of the analyte and its isomers. nih.gov This is particularly useful in complex biological samples where numerous isomeric oxylipins may be present.
Chromatographic Separation Techniques
The separation of this compound from its isomers and other matrix components is critical for accurate analysis. While reversed-phase chromatography is the most common approach, other techniques can offer alternative selectivity.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation mode that utilizes a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent. halocolumns.com It is particularly well-suited for the retention and separation of polar compounds that are poorly retained in reversed-phase chromatography. hplc.eu
Detailed Research Findings: While not as common as reversed-phase for general oxylipin analysis, HILIC can offer unique selectivity for certain classes of lipids. For a medium-chain keto fatty acid like this compound, HILIC could potentially provide better separation from less polar lipids. The retention mechanism in HILIC is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. halocolumns.com The elution order is generally the inverse of that in reversed-phase chromatography, with more polar compounds being more strongly retained. The choice of a HILIC stationary phase, such as bare silica (B1680970) or a penta-HILIC phase, can influence the retention and peak shape of acidic compounds. halocolumns.com
| Parameter | Typical Value/Condition |
| Stationary Phase | Bare Silica, Amide, or Penta-HILIC |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water with buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) |
| Gradient | Decreasing acetonitrile concentration |
| Detection | Mass Spectrometry (ESI) |
Reversed-Phase Chromatography in LC-MS Systems
The analysis of this compound, a member of the diverse oxylipin family, relies heavily on the combination of liquid chromatography and mass spectrometry (LC-MS). nih.govnih.gov Reversed-phase (RP) liquid chromatography is the predominant separation technique used for these analyses due to its high selectivity for isobaric oxylipins—compounds that have the same mass but different structures. researchgate.net The fundamental principle of RP chromatography involves a non-polar stationary phase, typically octadecyl silica (C18), and a polar mobile phase. researchgate.netyoutube.com As the sample mixture passes through the column, more hydrophobic or less polar compounds, like many oxylipins, interact more strongly with the stationary phase and are retained longer, allowing for their separation from more polar molecules. youtube.com
Modern ultra-high-performance liquid chromatography (UPLC) systems, when coupled with tandem mass spectrometry (MS/MS), provide a robust and sensitive platform for profiling oxylipins. nih.gov The use of sub-2 µm particle columns in UPLC allows for high-efficiency separations, capable of resolving multiple isobaric compounds within a short analysis time, often under 20-25 minutes. nih.govnih.gov For instance, optimized gradient conditions—where the composition of the mobile phase is changed over time—have been developed to separate numerous oxylipin isomers. nih.gov A typical mobile phase consists of an aqueous component with a weak acid additive like formic acid (Mobile Phase A) and an organic solvent such as acetonitrile or methanol (Mobile Phase B). thermofisher.cn
Despite its strengths, a significant challenge in oxylipin analysis is the presence of numerous structurally similar isomers, which can have identical mass-to-charge ratios and fragmentation patterns in the mass spectrometer. nih.govnih.gov Effective chromatographic separation is therefore critical. nih.gov While standard C18 columns are widely used, other stationary phases like biphenyl (B1667301) can offer unique selectivity for aromatic and moderately polar analytes, sometimes providing enhanced resolution of structural isomers. researchgate.netthermofisher.cn
A key limitation of conventional reversed-phase chromatography is its inability to separate enantiomers (chiral isomers), which can have distinct biological activities. uni-wuppertal.de The enzymatic formation of oxylipins is often stereospecific, whereas non-enzymatic autooxidation can be stereo-random. uni-wuppertal.de To address this, specialized techniques such as chiral chromatography are required. nih.gov This may involve two-dimensional LC (2D-LC), where peaks from a primary reversed-phase separation are transferred to a second column with a chiral stationary phase to resolve the enantiomers. uni-wuppertal.de
Table 1: Typical Parameters for Reversed-Phase LC-MS/MS Analysis of Oxylipins This table is a generalized representation based on common methodologies.
| Parameter | Typical Specification | Purpose |
|---|---|---|
| Chromatography System | UPLC or HPLC | High-resolution separation of complex mixtures. |
| Stationary Phase (Column) | Reversed-Phase C18 or Biphenyl | Separates compounds based on hydrophobicity. researchgate.net |
| Mobile Phase A | Water with 0.01-0.1% Formic Acid | Polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile or Methanol with Formic Acid | Non-polar (organic) component for eluting analytes. thermofisher.cn |
| Elution Mode | Gradient Elution | Varying mobile phase composition to separate a wide range of analyte polarities. |
| Detection | Tandem Mass Spectrometry (MS/MS) | Highly sensitive and specific detection and quantification of analytes. nih.gov |
| Ionization Mode | Negative Ion Electrospray (ESI-) | Efficiently ionizes acidic molecules like oxylipins. nih.govnih.gov |
Quantitative Analysis and Metabolomics Profiling
Quantitative analysis of this compound is essential for understanding its biological roles. nih.gov Given that oxylipins often act within a complex network, analyzing a single compound may not be sufficient to understand a biological phenomenon. nih.gov Therefore, research has moved towards metabolomics, which involves the simultaneous measurement of many metabolites to capture a snapshot of the metabolic state of a biological system. nih.govnih.gov
Targeted metabolomics is a quantitative approach frequently used for oxylipins. mdpi.comthermofisher.com This strategy focuses on a predefined list of known metabolites, using optimized methods to achieve high sensitivity and accuracy. nih.govthermofisher.com LC-MS/MS platforms operating in Multiple Reaction Monitoring (MRM) mode are the gold standard for this type of quantification. uni-wuppertal.de MRM provides excellent selectivity by monitoring a specific precursor-to-product ion transition for each analyte. nih.gov
Absolute quantification is achieved through the use of calibration curves generated from authentic chemical standards. nih.govuni-wuppertal.de Crucially, to correct for analyte loss during sample preparation and for variations in instrument response, stable isotope-labeled internal standards (ISTDs) are added to samples at the beginning of the workflow. mdpi.comuni-wuppertal.de A deuterated or ¹³C-labeled analogue of the analyte of interest is ideal, as it behaves nearly identically to the analyte during extraction and ionization but is distinguishable by the mass spectrometer due to its different mass. mdpi.com The ratio of the endogenous analyte signal to the ISTD signal is used for precise quantification. nih.gov
Data Processing and Statistical Evaluation in Metabolomics Studies
Following data acquisition by LC-MS/MS, the raw data must undergo extensive processing to extract meaningful biological information. The typical workflow begins with the detection and integration of chromatographic peaks for each targeted analyte across all samples. The peak areas are then normalized using the signals from the corresponding internal standards to correct for experimental variability. nih.gov
Once a quantitative data matrix is generated, multivariate statistical analysis is employed to identify patterns and differences between experimental groups. nih.govnih.gov These methods are essential for interpreting the large, complex datasets generated in metabolomics studies. nih.gov
Two commonly used techniques are Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA). nih.govmetwarebio.com
Principal Component Analysis (PCA): This is an unsupervised method used for initial data exploration, visualization, and quality control. nih.govmetwarebio.com PCA reduces the dimensionality of the data by creating new variables (principal components) that capture the largest variance in the dataset, allowing for the identification of trends, clusters, and outliers without considering the group identity of the samples. metwarebio.com
Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA): This is a supervised method that uses prior knowledge of the sample classes (e.g., healthy vs. disease) to maximize the separation between them. nih.govsartorius.com OPLS-DA is highly effective at identifying the specific metabolites (variables) that are most responsible for the observed group separation, making it a powerful tool for biomarker discovery. metwarebio.comsartorius.com
The significance of changes in metabolite levels is typically visualized using volcano plots and confirmed with statistical tests. researchgate.net
Table 2: Illustrative Data Output from a Metabolomics Statistical Analysis This table presents hypothetical data to illustrate the results of a statistical comparison between two groups (e.g., Control vs. Treated).
| Metabolite | Fold Change (Treated/Control) | p-value | Significance |
|---|---|---|---|
| This compound | 2.15 | 0.008 | Significant Increase |
| Prostaglandin E2 | 3.50 | 0.001 | Significant Increase |
| Leukotriene B4 | 0.45 | 0.012 | Significant Decrease |
| Arachidonic Acid | 1.12 | 0.350 | Not Significant |
| 15-HETE | 1.98 | 0.045 | Significant Increase |
Pathway Analysis for Identifying Perturbed Metabolic Networks
After identifying metabolites like this compound that are significantly altered between study groups, the next step is to understand their biological context through pathway analysis. nih.gov This bioinformatic approach maps the differentially expressed metabolites onto known metabolic pathways to identify which networks are most impacted in a given condition. nih.gov
By analyzing which pathways are statistically over-represented in the list of significant metabolites, researchers can move from a simple list of compounds to a functional interpretation of the metabolic changes. mdpi.com For example, an increase in several oxylipins, including this compound, might lead to the identification of the "Arachidonic Acid Metabolism" pathway as being significantly perturbed. nih.govresearchgate.net This provides profound insights into the underlying disease mechanisms or the mode of action of a therapeutic agent. nih.govcreative-proteomics.com Integrating metabolomic data with other 'omics' data, such as transcriptomics (gene expression), can further strengthen these findings by showing corresponding changes in the expression of enzymes within that same pathway. nih.gov
Table 3: Example of Pathway Analysis Implication This table provides a simplified example of how a change in a metabolite is linked to a metabolic pathway.
| Compound | Observed Change | Implicated Metabolic Pathway |
|---|---|---|
| This compound | Increased | Linoleic Acid Metabolism / Arachidonic Acid Metabolism mdpi.com |
| Prostaglandin E2 | Increased | Arachidonic Acid Metabolism (Cyclooxygenase Pathway) creative-proteomics.com |
| Leukotriene B4 | Decreased | Arachidonic Acid Metabolism (Lipoxygenase Pathway) nih.gov |
Synthetic and Biotechnological Approaches for Research on 12 Oxo 5e,8e,10z Dodecatrienoic Acid
Enzymatic Synthesis in Bioreactors
Biocatalysis offers a highly specific and efficient route to produce oxylipins. By harnessing the power of enzymes in controlled bioreactor environments, researchers can achieve high yields of desired products under mild reaction conditions.
A key enzyme in the biosynthesis of C12 oxo-acids is hydroperoxide lyase (HPL), which cleaves fatty acid hydroperoxides. ias.ac.inresearchgate.net HPL from papaya (Carica papaya), denoted as HPL_CP, has been a focus of recombinant production for enzymatic synthesis. nih.govresearchgate.net The gene for HPL_CP has been cloned and functionally expressed in host organisms like Escherichia coli to create efficient biocatalysts. nih.govresearchgate.net
Initial attempts at expressing the full-length papaya HPL showed low catalytic activity. nih.govresearchgate.net To overcome this, researchers have engineered the enzyme by deleting the hydrophobic N-terminal sequence, a non-conserved region. nih.govresearchgate.net This modification significantly enhanced enzyme activity. nih.govresearchgate.net Further optimization of the expression conditions, including the solubilization buffer and expression media, has led to substantial increases in enzyme activity, reaching up to 2700 U/l. nih.govresearchgate.net The engineered, N-terminally truncated HPL (HPL_CP-N) was found to exist as a tetramer and exhibits high catalytic efficiency. nih.govresearchgate.net
This recombinant papaya HPL has been successfully used for the synthesis of 12-oxo-9(Z)-dodecenoic acid, a compound structurally related to 12-oxo-5E,8E,10Z-dodecatrienoic acid. nih.gov In a bioreactor setting, the enzyme demonstrated rapid conversion of its substrate, 13S-hydroperoxyoctadecadienoic acid (13S-HPODE), achieving a 90% yield in just 10 seconds at a substrate concentration of 1 mM. nih.govresearchgate.net
| Enzyme Characteristic | Finding | Source |
| Enzyme Source | Carica papaya (Papaya) | nih.govresearchgate.net |
| Expression Host | Escherichia coli | nih.govresearchgate.net |
| Key Modification | Deletion of N-terminal hydrophobic sequence | nih.govresearchgate.net |
| Optimized Activity | Up to 2700 U/l | nih.govresearchgate.net |
| Catalytic Efficiency (kcat/KM) | 2.73 × 10⁶ s⁻¹·M⁻¹ towards 13S-HPODE | nih.govresearchgate.net |
| Reaction Yield | 90% conversion of 1 mM 13S-HPODE in 10 seconds | nih.govresearchgate.net |
To make the synthesis of oxo-acids more efficient and economically viable, researchers have developed one-pot, multi-enzyme cascade reactions. researchgate.netsciepublish.com These systems mimic natural metabolic pathways by combining several enzymatic steps in a single reactor, avoiding the need to isolate intermediates. sciepublish.comresearchgate.net
For the production of 12-oxo-dodecenoic acids, a cascade can be initiated from readily available vegetable oils, such as safflower oil. nih.govresearchgate.net A typical cascade involves the sequential action of three different enzymes:
Lipase (B570770): A lipase, for instance from Pseudomonas fluorescens, first hydrolyzes triglycerides in the oil to release free fatty acids, such as linoleic acid. nih.govresearchgate.net
Lipoxygenase (LOX): Next, a lipoxygenase, like soybean LOX-1, catalyzes the specific oxidation of the fatty acid to form a hydroperoxide intermediate, such as 13S-HPODE. nih.govresearchgate.net
Hydroperoxide Lyase (HPL): Finally, the recombinant HPL, like the N-terminally truncated papaya HPL, cleaves the hydroperoxide to yield the desired 12-oxo-acid and a co-product. nih.govresearchgate.net
This one-pot approach has been demonstrated for the synthesis of 12-oxo-9(Z)-dodecenoic acid, achieving a 43% yield from the linoleic acid present in safflower oil. nih.govresearchgate.net Such cascade reactions represent a significant advancement in the sustainable production of valuable oxylipins. sciepublish.comacs.org
| Cascade Step | Enzyme | Function | Source |
| 1 | Pseudomonas fluorescens Lipase | Hydrolyzes oil to free fatty acids | nih.govresearchgate.net |
| 2 | Glycine max Lipoxygenase (LOX-1) | Converts fatty acid to hydroperoxide (13S-HPODE) | nih.govresearchgate.net |
| 3 | Recombinant Papaya HPL (HPL_CP-N) | Cleaves hydroperoxide to 12-oxo-acid | nih.govresearchgate.net |
| Overall Yield | N/A | 43% from safflower oil | nih.govresearchgate.net |
Chemical Synthesis Strategies for Analogues and Labeled Compounds
While enzymatic methods are powerful, chemical synthesis remains indispensable for creating specific analogues and isotopically labeled versions of oxylipins that may not be accessible through biocatalysis.
The unambiguous identification of novel lipids from biological samples requires comparison with authentic, chemically synthesized reference standards. The synthesis of a complex, polyunsaturated molecule like this compound involves multi-step organic chemistry to precisely install the functional groups (carboxylic acid, oxo group) and control the stereochemistry (E/Z geometry) of the three double bonds. Although the specific synthesis for this exact isomer is not detailed in the provided context, the general approach for related oxylipins serves as a blueprint. Such syntheses are crucial for confirming the structures of metabolites identified in biological systems. researchgate.netnih.gov
To trace the metabolic fate of this compound and identify its downstream products and interacting enzyme partners, researchers can use labeled probes. tennessee.eduresearchgate.net This involves chemically synthesizing the molecule with a "tag" that allows for its detection and visualization.
A common strategy is to incorporate a bioorthogonal handle, such as an azide (B81097) group, into the molecule's structure. tennessee.edubiorxiv.org This azide-tagged probe can be introduced to living cells, where it is metabolized by native cellular machinery. tennessee.edu After metabolism, the labeled products can be visualized or captured by reacting the azide with a complementary probe (e.g., an alkyne-bearing fluorophore or affinity tag) via a "click" reaction. tennessee.edubiorxiv.org This approach enables the direct imaging of lipid localization within cells and the identification of new metabolites. tennessee.edu Another method involves synthesizing the compound with stable isotopes (e.g., ¹³C, ²H) for use in mass spectrometry-based metabolomics studies.
Engineering Microorganisms for Directed Biosynthesis of Oxylipins
Metabolic engineering offers a powerful platform for producing valuable chemicals, including oxylipins, in microbial hosts. sciepublish.comnih.gov By rationally modifying the metabolism of microorganisms like E. coli or yeast, it is possible to create "cell factories" for the directed biosynthesis of specific compounds from simple feedstocks like glucose. sciepublish.commdpi.com
The production of oxylipins like 12-oxo-dodecatrienoic acids in engineered microbes involves introducing the necessary biosynthetic genes, such as those for lipoxygenase and hydroperoxide lyase. ias.ac.inmdpi.com For example, the successful expression of functional tomato and guava HPL in E. coli has been reported, creating whole-cell biocatalysts capable of converting fatty acid hydroperoxides into valuable aldehydes and oxo-acids. ias.ac.inmdpi.com
Key strategies in engineering these microbial systems include:
Pathway Introduction: Expressing the heterologous genes for the entire biosynthetic pathway, from a precursor fatty acid to the final oxylipin product. nih.govmdpi.com
Host Modification: Modifying the host's native metabolism to increase the supply of necessary precursors and cofactors. mdpi.comresearchgate.net This can involve knocking out competing metabolic pathways to channel more carbon toward the desired product. nih.gov
Process Optimization: Fine-tuning expression levels of the biosynthetic enzymes and optimizing fermentation conditions to maximize product yield and minimize toxicity to the host cell. acs.orgmdpi.com
This approach has been used to produce a variety of fatty acid-derived molecules and holds significant promise for the sustainable, large-scale production of this compound and other oxylipins. nih.govnih.govnih.gov
Heterologous Expression of Key Enzymes (e.g., LOX, HPL, AOC)
There is no available scientific literature describing the heterologous expression of lipoxygenase (LOX), hydroperoxide lyase (HPL), or allene (B1206475) oxide cyclase (AOC) for the specific purpose of producing this compound. Research in the field of oxylipin biosynthesis has demonstrated the successful heterologous expression of these enzymes to produce other structurally different oxylipins. However, the enzymatic machinery and the specific substrates required to generate the unique 5E,8E,10Z-triene configuration of the requested dodecatrienoic acid have not been identified or described.
Optimization of Biotransformation Processes for Enhanced Yields
Consistent with the absence of identified biosynthetic pathways, there are no published studies on the optimization of biotransformation processes to enhance the yield of this compound. The development of an optimized biotransformation process is contingent on the prior identification of the necessary enzymes and a host organism capable of their functional expression and the subsequent conversion of a suitable precursor. As this foundational information is not available in the current body of scientific literature, no data on process optimization for this specific compound can be provided.
Future Research Directions and Unexplored Avenues for 12 Oxo 5e,8e,10z Dodecatrienoic Acid
Elucidating Novel Enzymatic Pathways and Regulators
A fundamental gap in our understanding of 12-oxo-5E,8E,10Z-dodecatrienoic acid lies in its biosynthesis. While it is known to be an oxylipin, the specific enzymatic machinery responsible for its formation from precursor fatty acids has not been definitively identified. Research on related oxo-dodecanoic acids, such as 12-oxo-9(Z)-dodecenoic acid, has shown that hydroperoxide lyases (HPLs) can cleave hydroperoxides of polyunsaturated fatty acids to produce C12 aldehydes and oxo-acids. nih.gov For instance, HPLs can act on 13S-hydroperoxyoctadecadienoic acid (13S-HPODE) to yield 12-oxo-9(Z)-dodecatrienoic acid. nih.gov
Future research should focus on identifying analogous pathways that could lead to the specific isomeric form of this compound. This would involve:
Screening of lipoxygenases (LOXs) and HPLs: Investigating a wide range of these enzymes from various organisms to test their substrate specificity for polyunsaturated fatty acids and their ability to produce the specific hydroperoxide precursor required.
Identification of novel enzymes: It is possible that a completely new enzyme or a multi-enzyme complex is responsible for its synthesis. Functional genomics and proteomics approaches in organisms where this metabolite is detected could lead to the discovery of the involved proteins.
Characterization of regulatory factors: Once the biosynthetic enzymes are identified, research into the genetic and environmental factors that regulate their expression and activity will be crucial to understand the conditions under which this compound is produced.
Understanding the Precise Molecular Mechanisms of Action in Biological Systems
The biological function of a signaling molecule is defined by its interaction with cellular components. For this compound, the molecular targets and the downstream signaling cascades remain unknown. In a broader context, oxylipins are known to exert their effects through various mechanisms, including the activation of specific G protein-coupled receptors (GPCRs) and modulation of transcription factors like peroxisome proliferator-activated receptors (PPARs).
To determine the precise molecular mechanisms of this compound, future studies should aim to:
Identify specific receptors: Utilizing techniques such as affinity chromatography with a labeled form of the molecule or computational docking studies to screen for potential protein binders.
Elucidate downstream signaling pathways: Once a receptor is identified, standard molecular biology techniques can be used to map the downstream signaling events, such as changes in second messengers (e.g., cAMP, Ca2+) and activation of protein kinase cascades.
Investigate effects on gene expression: Transcriptomic studies (e.g., RNA-seq) on cells or tissues treated with this compound can reveal which genes and cellular pathways are affected by its presence.
Development of Advanced Analytical Techniques for Low-Abundance Detection
A significant challenge in studying many signaling lipids, including likely this compound, is their typically low endogenous concentrations. nih.gov The development of highly sensitive and specific analytical methods is therefore a prerequisite for detailed biological investigation. Current methods for oxylipin analysis often rely on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govcreative-proteomics.com
Future advancements in this area should focus on:
Enhanced sensitivity and selectivity: Developing novel derivatization strategies to improve ionization efficiency and chromatographic separation of this specific isomer from a complex mixture of related compounds.
High-throughput screening methods: Creating analytical platforms that can rapidly and reliably quantify this compound in a large number of biological samples, which would be essential for large-scale metabolomics and clinical studies.
In-situ imaging techniques: The development of probes or mass spectrometry imaging techniques that can visualize the spatial distribution of this compound within tissues and cells would provide invaluable insights into its localized biological roles.
Expanding the Scope of Metabolomics Studies to Diverse Ecological and Biological Models
Metabolomics provides a powerful, unbiased approach to discover the presence and regulation of small molecules in various biological contexts. To date, this compound has not been prominently featured in published metabolomics studies. Expanding the scope of these studies will be critical to understanding its physiological and pathological relevance.
Key areas for future metabolomics research include:
Diverse ecological niches: Investigating the metabolomes of organisms from unique environments, such as marine organisms, extremophiles, or organisms involved in symbiotic relationships, may reveal novel sources and functions of this compound.
Plant-pathogen and host-pathogen interactions: Given the role of other oxylipins in these interactions, it is plausible that this compound could be involved in chemical defense or signaling during infection.
Human health and disease: Targeted and untargeted metabolomics of human samples from various disease states, such as inflammatory disorders, metabolic syndrome, or cancer, could reveal correlations between the levels of this compound and disease pathology, opening the door for its potential use as a biomarker.
Q & A
Q. What analytical techniques are recommended for identifying 12-oxo-5E,8E,10Z-dodecatrienoic acid in complex biological matrices?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is the gold standard. For example, reverse-phase HPLC using C18 columns with gradient elution (e.g., water-acetonitrile with 0.1% formic acid) can separate the compound from co-eluting lipids. HRMS in negative ionization mode provides accurate mass measurements (e.g., observed m/z 233.2118 for the deprotonated ion ).
- Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) may enhance volatility for structural confirmation.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving double-bond geometry (e.g., 5E,8E,10Z configuration) and functional groups like the oxo moiety at C12 .
Q. How should researchers ensure the stability of this compound during storage and handling?
Methodological Answer:
- Storage Conditions : Store in airtight, light-resistant containers at -80°C under inert gas (e.g., argon) to prevent oxidation. Avoid repeated freeze-thaw cycles .
- Purity Verification : Regularly check purity via HPLC (>95%) and monitor degradation products (e.g., hydroperoxides) using thiobarbituric acid-reactive substance (TBARS) assays .
- Handling Precautions : Use gloves and eye protection due to potential skin/eye irritation. Work in a fume hood to minimize inhalation risks .
Q. What synthetic routes are available for this compound, and what are their yields?
Methodological Answer:
- Partial Oxidation of Precursors : Enzymatic oxidation of linoleic acid (C18:2) using lipoxygenases or cytochrome P450 enzymes can introduce the oxo group at C12. Yields vary (30–60%) depending on enzyme specificity and reaction optimization .
- Chemical Synthesis : A multi-step approach involving Wittig reactions to establish the triene system (5E,8E,10Z) followed by selective oxidation (e.g., Swern oxidation) at C12. This method achieves ~40% overall yield but requires rigorous purification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity of this compound across studies?
Methodological Answer:
- Standardize Experimental Conditions : Variations in cell lines (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes), concentrations (µM vs. nM), and purity (≥95% by HPLC) significantly impact results. Replicate studies using identical protocols .
- Mechanistic Profiling : Combine RNA sequencing and lipidomics to identify downstream signaling pathways (e.g., PPAR-γ activation vs. NF-κB inhibition). Use knockout models to validate targets .
- Meta-Analysis : Apply PRISMA guidelines to systematically evaluate existing data, highlighting biases in study design (e.g., lack of blinding) .
Q. What in vitro and in vivo models are optimal for studying the role of this compound in inflammatory pathways?
Methodological Answer:
- In Vitro Models :
- In Vivo Models :
Q. What strategies mitigate challenges in quantifying this compound in low-abundance biological samples?
Methodological Answer:
- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to enrich the compound. Avoid saponification to preserve the oxo group .
- Sensitivity Enhancement : Derivatize with pentafluorobenzyl bromide to improve GC-MS detection limits (LOQ ~0.1 ng/mL) .
- Internal Standards : Employ stable isotope-labeled analogs (e.g., ¹³C-labeled 12-oxo-dodecatrienoic acid) for precise quantification .
Q. How does the stereochemical configuration of this compound influence its receptor binding affinity?
Methodological Answer:
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) with GPR120 or PPAR-γ receptors to compare binding energies of stereoisomers (e.g., 10E vs. 10Z) .
- Synthesis of Isomers : Use chiral chromatography (e.g., Chiralpak IA column) to isolate enantiomers. Test in receptor-binding assays (e.g., SPR or fluorescence polarization) .
- Mutagenesis Studies : Introduce point mutations (e.g., Arg316Ala in GPR120) to identify critical residues for ligand recognition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
